[Ethenyl(dimethyl)silyl] butanoate
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Overview
Description
Dimethyl(vinyl)silyl butyrate is an organosilicon compound with the molecular formula C8H16O2Si. This compound is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to a butyrate ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl(vinyl)silyl butyrate can be synthesized through several methods. One common approach involves the reaction of vinylsilanes with butyric acid derivatives under specific conditions. For instance, a zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents can yield functionalized tetraorganosilanes, including dimethyl(vinyl)silyl butyrate . Another method involves the hydrosilylation of terminal alkenes using metal catalysts such as nickel or manganese complexes .
Industrial Production Methods: Industrial production of dimethyl(vinyl)silyl butyrate typically involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of bench-stable alkyl bisphosphine manganese complexes, for example, allows for efficient and selective conversion of terminal alkenes into vinylsilanes at room temperature .
Chemical Reactions Analysis
Types of Reactions: Dimethyl(vinyl)silyl butyrate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the vinyl group, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogen electrophiles such as bromine or iodine.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated vinylsilanes.
Scientific Research Applications
Dimethyl(vinyl)silyl butyrate finds applications in various fields:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of dimethyl(vinyl)silyl butyrate involves its reactivity towards electrophiles and nucleophiles. The vinyl group, being electron-rich, can stabilize positive charges through hyperconjugation, facilitating electrophilic additions. The ester group can undergo nucleophilic attack, leading to various transformations. These reactions are often catalyzed by metal complexes, which enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
- Vinyltrimethylsilane
- Vinyltriethoxysilane
- Vinyltriacetoxysilane
Comparison: Dimethyl(vinyl)silyl butyrate is unique due to the presence of both a vinyl group and a butyrate ester group. This combination allows for a broader range of chemical reactions and applications compared to other vinylsilanes, which may lack the ester functionality. The ester group provides additional reactivity, making dimethyl(vinyl)silyl butyrate a versatile compound in organic synthesis .
Properties
CAS No. |
959227-44-2 |
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Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
[ethenyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-8(9)10-11(3,4)6-2/h6H,2,5,7H2,1,3-4H3 |
InChI Key |
SDUAWKFZWXSGJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)C=C |
Origin of Product |
United States |
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